

6-(Hydroxymethyl)nicotinonitrile: A Technical Guide for Researchers

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Compound of Interest

Compound Name: 6-(Hydroxymethyl)nicotinonitrile

Cat. No.: B580622

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CAS Number: 31795-61-6

This technical guide provides a comprehensive overview of **6-(hydroxymethyl)nicotinonitrile**, a pyridine derivative of interest to researchers, scientists, and drug development professionals. This document details its chemical and physical properties, provides insights into its synthesis, and explores its potential applications in medicinal chemistry.

Chemical and Physical Properties

6-(Hydroxymethyl)nicotinonitrile, also known as (5-Cyano-pyridin-2-yl)methanol, is a solid, off-white to light yellow compound.^[1] While experimentally determined values for some physical properties are not widely published, predicted data provides valuable insights.

Property	Value	Source
Molecular Formula	C ₇ H ₆ N ₂ O	[1]
Molecular Weight	134.14 g/mol	[1]
CAS Number	31795-61-6	[1]
Appearance	Off-white to light yellow solid	[1]
Predicted Boiling Point	303.1 ± 32.0 °C	[1]
Predicted Density	1.25 ± 0.1 g/cm ³	[1]
Predicted pKa	13.06 ± 0.10	[1]
Storage	Inert atmosphere, Room Temperature	[1]

Synthesis and Characterization

The synthesis of nicotinonitrile derivatives can be achieved through various established organic chemistry methodologies. A general approach involves the ammoxidation of a corresponding methyl-substituted pyridine. For instance, nicotinonitrile can be produced from 3-methylpyridine.

While a specific, detailed experimental protocol for the synthesis of **6-(hydroxymethyl)nicotinonitrile** is not readily available in public literature, a plausible synthetic route could involve the oxidation of a methyl group at the 6-position of a nicotinonitrile precursor, followed by reduction to the hydroxymethyl group. The progress and purity of the synthesis would be monitored by standard analytical techniques such as Thin Layer Chromatography (TLC), and the final product would be purified using column chromatography.

Characterization of the synthesized **6-(hydroxymethyl)nicotinonitrile** would involve a suite of spectroscopic methods to confirm its structure and purity:

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ¹H NMR would be expected to show characteristic signals for the aromatic protons on the pyridine ring, a singlet for the methylene protons of the hydroxymethyl group, and a signal

for the hydroxyl proton.

- ^{13}C NMR would display distinct peaks for each of the seven carbon atoms in the molecule, including the nitrile carbon, the carbons of the pyridine ring, and the methylene carbon.
- Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the O-H stretch of the alcohol, the C≡N stretch of the nitrile, and C=C and C=N stretching vibrations of the pyridine ring.
- Mass Spectrometry (MS): Mass spectral analysis would confirm the molecular weight of the compound, with the molecular ion peak (M^+) expected at m/z 134.

Experimental Protocols

General Synthesis of Nicotinonitrile Derivatives

A general method for the synthesis of nicotinonitrile involves the dehydration of the corresponding nicotinamide. This can be achieved by heating the amide with a dehydrating agent such as phosphorus pentoxide.

Materials:

- Nicotinamide derivative
- Phosphorus pentoxide
- Anhydrous ether or other suitable solvent

Procedure:

- In a dry round-bottom flask, thoroughly mix the nicotinamide derivative with phosphorus pentoxide.
- Heat the mixture gently under reduced pressure.
- The nicotinonitrile product will distill and can be collected in a cooled receiver.
- The collected product can be further purified by recrystallization or distillation.

Note: This is a general procedure and would require optimization for the specific synthesis of **6-(hydroxymethyl)nicotinonitrile**, potentially with protection of the hydroxyl group.

Applications in Drug Discovery and Development

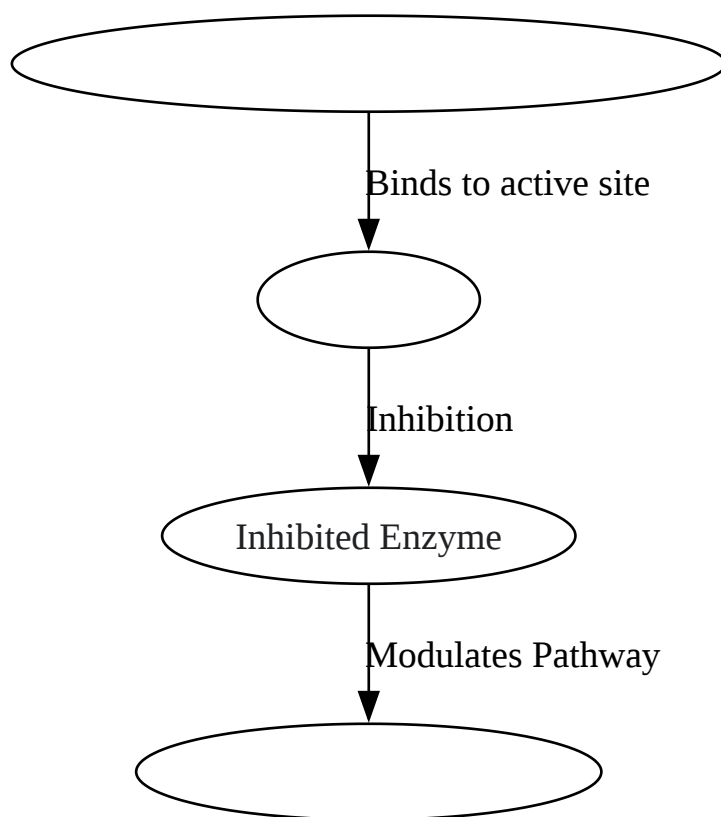
Nicotinonitrile and its derivatives represent a significant scaffold in medicinal chemistry, with several compounds incorporating this moiety having reached the market as approved drugs.^[2] These derivatives have shown a wide range of biological activities, including roles as enzyme inhibitors and modulators of signaling pathways.

While specific studies on the biological activity of **6-(hydroxymethyl)nicotinonitrile** are limited, the presence of the hydroxymethyl group offers a potential site for further chemical modification to explore structure-activity relationships (SAR). This functional group could be derivatized to create esters, ethers, or other functionalities, potentially leading to compounds with improved potency, selectivity, or pharmacokinetic properties.

The nitrile group itself is a key pharmacophore in many drugs, often acting as a bioisostere for other functional groups and participating in hydrogen bonding interactions with biological targets.

Potential as Enzyme Inhibitors

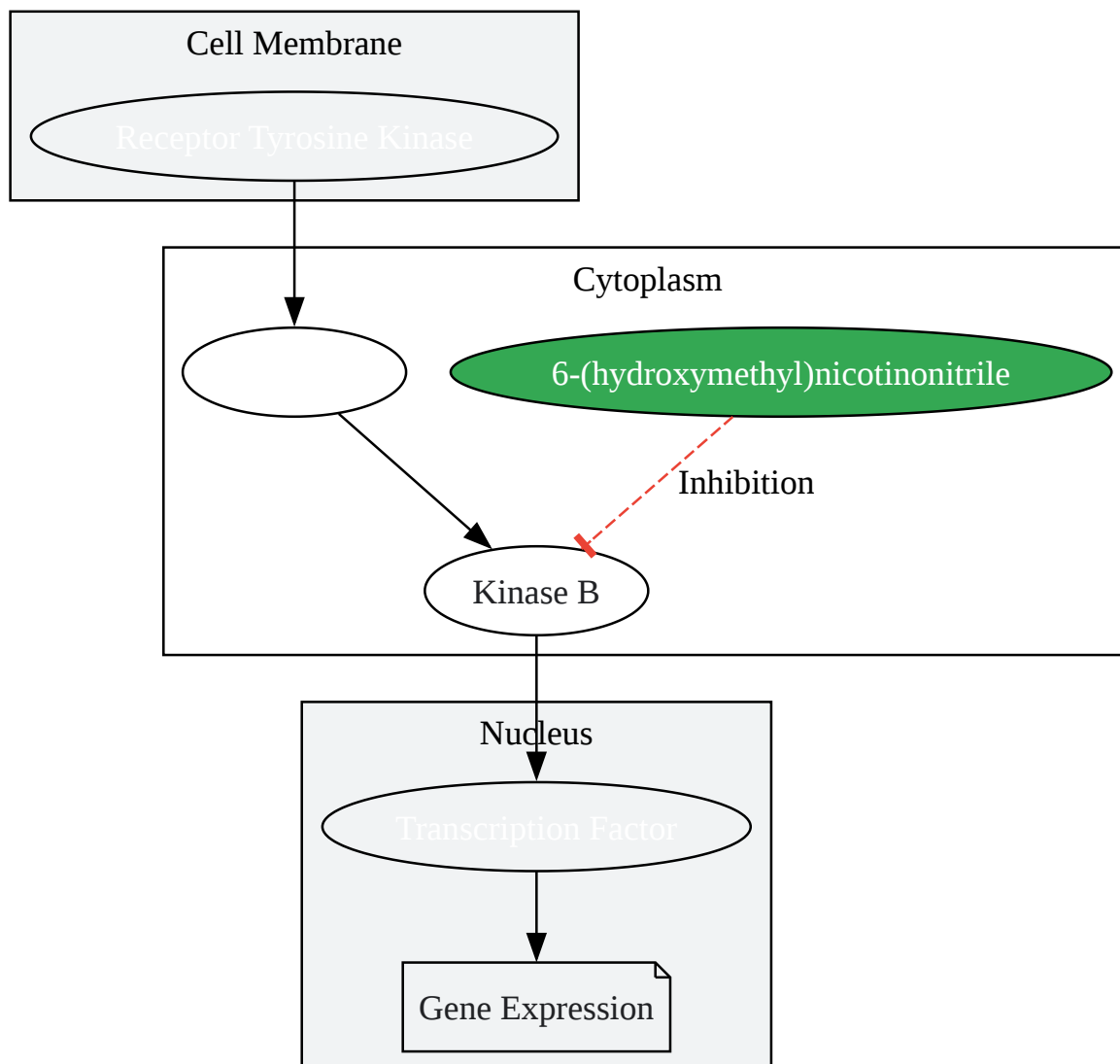
Nicotinonitrile derivatives have been investigated as inhibitors of various enzymes. The core structure can be tailored to fit the active site of specific enzymes, and the substituents on the pyridine ring play a crucial role in determining the inhibitory potency and selectivity.



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Role in Signaling Pathways

The modulation of cellular signaling pathways is a cornerstone of modern drug discovery. Pyridine-based molecules are known to interact with various kinases and other signaling proteins. While the specific pathways modulated by **6-(hydroxymethyl)nicotinonitrile** are yet to be elucidated, its structural similarity to other biologically active nicotinonitriles suggests potential involvement in pathways relevant to cancer, inflammation, or neurological disorders.



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Conclusion

6-(Hydroxymethyl)nicotinonitrile is a chemical entity with potential for further exploration in the fields of medicinal chemistry and drug discovery. While a complete experimental profile is still emerging, its structural features suggest it could serve as a valuable building block for the synthesis of novel bioactive compounds. Further research is warranted to fully characterize its physical and chemical properties, develop optimized synthetic protocols, and investigate its biological activities and potential therapeutic applications.

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References

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